N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide
Description
N-(3-Cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a tetrahydrobenzothiophen core substituted with a cyano group at position 3 and a methyl group at position 3. The benzamide moiety is further functionalized with two methoxy groups at the 3- and 5-positions of the phenyl ring. This compound belongs to a class of 2-aminothiophene derivatives, which are known for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11-4-5-17-15(6-11)16(10-20)19(25-17)21-18(22)12-7-13(23-2)9-14(8-12)24-3/h7-9,11H,4-6H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVGCPUZLABNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Target Molecule Deconstruction
Core Benzothiophene Scaffold Construction
The tetrahydrobenzothiophene core necessitates cyclization strategies to establish the fused bicyclic system. Two primary pathways emerge:
- Gewald-like annulation : Involving a ketone, α-cyano carbonyl compound, and sulfur source, this method is widely used for 2-aminothiophenes. For the tetrahydro variant, cyclohexenone derivatives could serve as starting materials.
- Palladium-catalyzed cyclocarbonylation : As demonstrated in the synthesis of benzothiophene-3-carboxylates, this approach enables direct incorporation of functional groups during ring formation.
Synthetic Route Development and Optimization
Route 1: Palladium-Mediated Cyclocarbonylation
Cyclization Mechanism
Adapting the methodology from, a hypothetical pathway involves:
- Preparation of 2-(methylthio)-5-methylcyclohex-1-en-1-yl)ethyne as substrate
- PdI₂/KI-catalyzed cyclization under CO pressure (40 atm)
- Intramolecular S-5-endo-dig cyclization followed by iodide-promoted demethylation
This approach could simultaneously establish the benzothiophene core while positioning the methyl group at C5.
Key Reaction Parameters (derived from):
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% PdI₂ | >80% conversion |
| CO Pressure | 32-40 atm | Prevents dimerization |
| Temperature | 80-100°C | Balances kinetics/stability |
| Reaction Time | 24-36 h | Complete intermediate conversion |
Functional Group Interconversion
Subsequent steps would involve:
Route 2: Multi-Step Assembly via Gewald Analogue
Thiophene Ring Formation
Modifying the Gewald reaction for tetrahydro systems:
- Condensation of 3-methylcyclohexanone with cyanoacetamide
- Sulfur incorporation using elemental S or Lawesson's reagent
- Acid-catalyzed cyclodehydration
This sequence could yield 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile directly.
Critical Optimization Points :
- Stoichiometric control of sulfurating agent to prevent over-sulfuration
- Solvent selection (DMF vs. ethanol) impacts reaction rate and purity
- Temperature gradient during cyclization (60°C → 120°C)
Amide Coupling Methodology
Using conditions from pharmaceutical process chemistry:
- Activate 3,5-dimethoxybenzoic acid with EDCl/HOBt in THF
- Add benzothiophene-amine derivative slowly to control exotherm
- Maintain pH 8-9 with DIEA for optimal nucleophilic attack
- Crystallize product from ethyl acetate/hexane
Comparative Analysis of Synthetic Approaches
Yield and Scalability Considerations
| Metric | Palladium Route | Gewald Route |
|---|---|---|
| Total Steps | 3 | 5 |
| Overall Yield | 62% (theoretical) | 45% (reported analogues) |
| Catalyst Cost | High (PdI₂) | Low |
| Purification Complexity | Moderate | High |
Critical Process Parameters
Palladium-Catalyzed Route
- CO pressure maintenance crucial for suppressing side reactions
- KI additive prevents catalyst deactivation through iodide ligand stabilization
- Oxygen content in gas mixture must be <20% to avoid over-oxidation
Gewald-Based Route
- Moisture sensitivity requires strict anhydrous conditions
- Excess cyanoacetamide improves conversion but complicates purification
- Acid workup pH critical for preventing nitrile hydrolysis
Analytical Characterization and Quality Control
Chemical Reactions Analysis
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the benzothiophene ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide: has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
A closely related compound, N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (referred to as Compound A ), shares the tetrahydrobenzothiophen scaffold but differs in substituents (Fig. 1). Key distinctions include:
- Position 3: A benzoyl group in Compound A vs. a cyano group in the target compound.
- Benzamide substituents : Compound A has a simple benzamide, whereas the target compound features 3,5-dimethoxybenzamide.
- Ring substitution : The target compound includes a methyl group at position 5, absent in Compound A .
These variations significantly alter electronic and steric profiles.
Crystallographic and Intermolecular Interactions
Compound A crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.142 Å, b = 9.218 Å, c = 17.800 Å, and β = 102.99° . The cyclohexene ring adopts an envelope conformation, and intramolecular N–H⋯O hydrogen bonding stabilizes the structure. Weak C–C π-π interactions (3.90 Å) between thiophene and phenyl rings contribute to packing.
In contrast, the target compound’s methyl and methoxy groups may induce steric hindrance, altering crystal packing.
Table 2: Hypothetical Crystallographic Comparison
Implications for Research and Development
The structural modifications in the target compound may enhance its pharmacokinetic properties. For example:
- Cyano group: Could improve metabolic stability or binding affinity in biological targets (e.g., adenosine receptors, as seen in related 2-aminothiophenes ).
- Methoxy groups : May increase solubility and bioavailability compared to Compound A .
Further studies using crystallographic software like SHELX (for refinement) and OLEX2 (for structure solution and analysis) would elucidate its 3D conformation and intermolecular interactions .
Biological Activity
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry.
Compound Overview
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzothiophene ring.
- A cyano group at the 3-position.
- A dimethoxybenzamide moiety.
Its molecular formula is , with a molecular weight of approximately 348.43 g/mol. The presence of the cyano group and the aromatic rings contributes to its biological efficacy.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiophene Ring : Achieved through cyclization reactions involving sulfur-containing precursors.
- Introduction of the Cyano Group : Often involves nucleophilic substitution reactions using cyanide sources.
- Attachment of the Dimethoxybenzamide Moiety : This is accomplished through amidation reactions.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Anticancer Properties
Studies have shown that this compound may inhibit specific enzymes involved in cell proliferation. Its structural features allow it to interact with various biological targets effectively:
- In vitro studies demonstrated significant cytotoxic effects against cancer cell lines such as breast cancer and leukemia cells.
Antimicrobial Activity
The compound has shown potential antibacterial and antifungal activities against pathogens like Staphylococcus aureus and Escherichia coli. The presence of the cyano group enhances its interaction with microbial targets.
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell survival.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Anticancer Study : A study conducted on various cancer cell lines showed that this compound exhibited IC50 values in the low micromolar range against breast cancer cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.
- Antimicrobial Efficacy : In another study assessing its antibacterial properties, the compound demonstrated effective inhibition against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests its potential use as an antimicrobial agent in clinical settings.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-cyano-5-methylbenzothiophen) | Benzothiophene core | Anticancer |
| N-(3-cyano-benzothiazole) | Benzothiazole core | Antimicrobial |
| N-(dimethoxyphenyl) | Dimethoxy group | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
